molecular formula C21H27ClN2O3S B2836258 1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine CAS No. 695174-63-1

1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine

Cat. No.: B2836258
CAS No.: 695174-63-1
M. Wt: 422.97
InChI Key: MXDCIPAOSUMEEH-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine typically involves multiple steps. One common method involves the reaction of 5-chloro-2-methylphenylpiperazine with 5-isopropyl-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methylphenyl)piperazine
  • 1-(5-Isopropyl-2-methoxyphenyl)piperazine
  • 4-[(5-Isopropyl-2-methoxyphenyl)sulfonyl]piperazine

Uniqueness

1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual aromatic substitution pattern and sulfonyl group make it a versatile compound for various applications.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O3S/c1-15(2)17-6-8-20(27-4)21(13-17)28(25,26)24-11-9-23(10-12-24)19-14-18(22)7-5-16(19)3/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDCIPAOSUMEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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